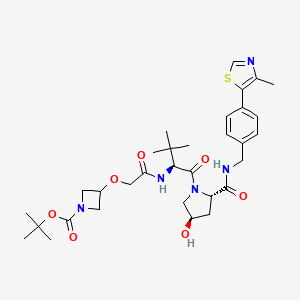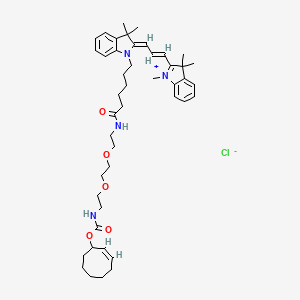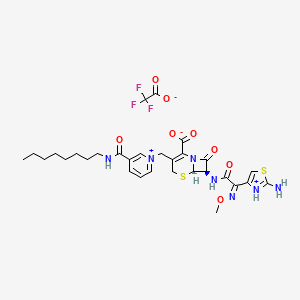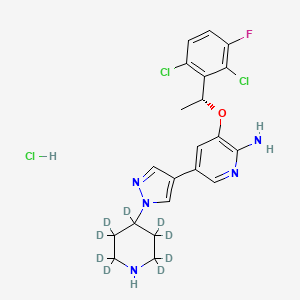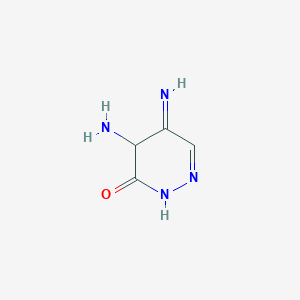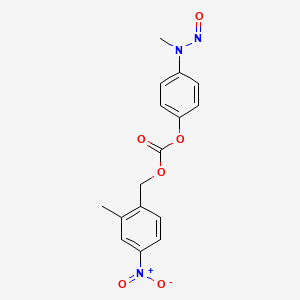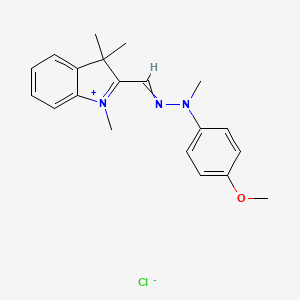
Cationic golden yellow 2K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the indolium family, which is characterized by the presence of an indole ring system. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride typically involves the reaction of 2,3,3-trimethylindolenine with N-methyl-N-(4-methoxyphenyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants
科学研究应用
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride has several scientific research applications:
Chemistry: It is used as a reactant in various organic synthesis reactions, including the preparation of photochromic dyes and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride can be compared with other similar compounds, such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound shares a similar indole ring structure but differs in its functional groups and chemical properties.
2,3,3-Trimethylindolenine: Another related compound with a similar core structure but different substituents.
ASTRAZON PINK FG: A dye compound with a similar indolium core but different functional groups and applications
These comparisons highlight the unique features of 1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride, such as its specific functional groups and reactivity, which distinguish it from other related compounds.
属性
CAS 编号 |
38936-35-5 |
|---|---|
分子式 |
C20H24ClN3O |
分子量 |
357.9 g/mol |
IUPAC 名称 |
4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C20H24N3O.ClH/c1-20(2)17-8-6-7-9-18(17)22(3)19(20)14-21-23(4)15-10-12-16(24-5)13-11-15;/h6-14H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
INENWKOCMCWKFG-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
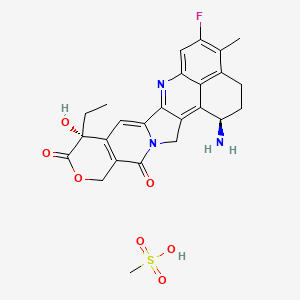
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)
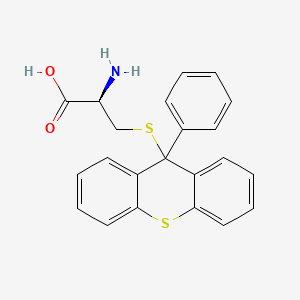
![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
